3-Amino-4-bromo-6-chloropyridazine

Übersicht

Beschreibung

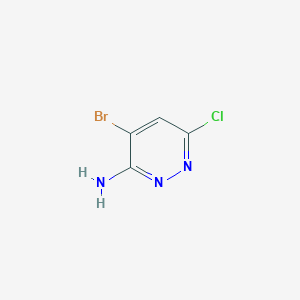

3-Amino-4-bromo-6-chloropyridazine (CAS: 446273-59-2) is a heterocyclic compound with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol . Its structure features a pyridazine ring substituted with an amino group (-NH₂) at position 3, bromine at position 4, and chlorine at position 4. This unique arrangement of electron-withdrawing (Br, Cl) and electron-donating (NH₂) groups enhances its reactivity and versatility in synthetic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-6-chloropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-amino-6-chloropyridazine . The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-bromo-6-chloropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

One of the most notable applications of 3-amino-4-bromo-6-chloropyridazine is its use as an inhibitor of specific bromodomain proteins, particularly SMARCA2 and SMARCA4. These proteins are implicated in various cancers, including lung, pancreatic, and breast cancers. Inhibition of their activity may provide therapeutic benefits for treating solid tumors . This compound has been shown to effectively bind to these proteins, which could lead to the development of new cancer therapies targeting these pathways.

1.2 FLT3 Kinase Inhibition

Recent studies have identified this compound as a potential inhibitor of FLT3 (Fms-like tyrosine kinase 3), a crucial target in acute myeloid leukemia (AML). The compound demonstrated nanomolar inhibitory activity against FLT3 mutations, which are associated with poor patient outcomes in AML . This suggests that it could be developed into a therapeutic agent for patients with FLT3 mutations.

Organic Synthesis

2.1 Intermediate for Pharmaceutical Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in diverse organic reactions, making it a valuable building block in drug development . The compound's synthesis involves straightforward methodologies that can be scaled for industrial applications, enhancing its utility in pharmaceutical manufacturing.

Chemical Research

3.1 Development of PROTACs

The compound has also been explored in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation. By utilizing this compound as part of the PROTAC design, researchers aim to modulate immune cell functions and develop anti-inflammatory therapies . This innovative application underscores the versatility of the compound in advancing therapeutic strategies.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-Amino-4-bromo-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro groups on the pyridazine ring can form hydrogen bonds, halogen bonds, and other interactions with target molecules, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Boiling Point : 385.4°C (predicted)

- Density : 1.960 g/cm³

- pKa : 1.93 (predicted)

- Storage : Under inert gas (N₂/Ar) at 2–8°C .

Comparison with Similar Pyridazine Derivatives

Structural and Functional Differences

The reactivity and applications of pyridazine derivatives depend heavily on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Comparative Overview of Pyridazine Derivatives

Biologische Aktivität

3-Amino-4-bromo-6-chloropyridazine (ABCP) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : CHBrClN

Molecular Weight : 208.44 g/mol

CAS Number : 446273-59-2

The compound features an amino group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position of the pyridazine ring. These structural characteristics are crucial for its biological interactions and reactivity.

Enzyme Inhibition

ABCP has been studied for its potential as an enzyme inhibitor , particularly in the context of phosphodiesterase (PDE) inhibition. Research indicates that compounds with similar structures can act as selective inhibitors for various PDE isoforms, which are critical in regulating intracellular signaling pathways. For instance, ABCP has been linked to the development of inhibitors targeting phosphodiesterase 10A, with implications for treating neurological disorders such as schizophrenia and depression.

Anticancer Properties

Recent studies have highlighted ABCP's role in cancer therapy. It has been identified as a promising candidate for inhibiting SMARCA2/4 , which are proteins implicated in several cancers. Inhibition of these proteins may enhance therapeutic efficacy against solid tumors, including lung and breast cancers .

A notable case study involved the synthesis of imidazo[1,2-b]pyridazine derivatives from ABCP, which demonstrated significant anticancer activity against FLT3-ITD mutations prevalent in acute myeloid leukemia (AML). One derivative showed nanomolar inhibitory activity against FLT3-ITD and effectively suppressed tumor growth in xenograft models .

The mechanism of action for ABCP primarily involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and chlorine) and the amino group allows for multiple types of bonding interactions (e.g., hydrogen bonds, halogen bonds) with target enzymes or receptors. This versatility enhances its ability to modulate biological pathways effectively .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of ABCP derivatives has revealed insights into how modifications can enhance biological activity. For example, variations in substituents on the pyridazine ring significantly affect enzyme inhibition potency and selectivity against different cancer cell lines .

Table: Summary of Biological Activities

Case Studies

- FLT3 Kinase Inhibition in AML : A study demonstrated that derivatives synthesized from ABCP exhibited high potency against FLT3 mutations, which are critical in AML treatment. Compounds showed significant inhibition of downstream signaling pathways associated with tumor growth .

- Development of Novel mTOR Inhibitors : ABCP served as a scaffold for synthesizing imidazo[1,2-b]pyridazine derivatives that were evaluated for mTOR inhibitory activity, showcasing its utility in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-bromo-6-chloropyridazine?

Answer: The compound is synthesized via nucleophilic substitution or functionalization of the pyridazine core. A validated method involves:

- Reaction Conditions : Reacting this compound with sodium methoxide in methanol under reflux for 16 hours.

- Workup : Neutralization with acetic acid, followed by concentration and purification via silica gel chromatography using ethyl acetate/hexane gradients .

- Alternative Pathways : Sulfonylation with 2,3-dichlorobenzenesulphonyl chloride in the presence of sodium hydride yields derivatives, demonstrating the compound’s versatility in forming pharmacologically relevant intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 416 for a sulfonamide derivative in negative-ion mode) .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve substituent positions (e.g., distinguishing bromine and chlorine environments) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% by HPLC in commercial samples) .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence reactivity in cross-coupling reactions?

Answer:

- Bromine Reactivity : The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings. Selective activation requires Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids under inert atmospheres.

- Chlorine Stability : The chlorine substituent remains inert under mild conditions but may participate in Ullmann-type couplings at elevated temperatures (>120°C) with CuI ligands .

- Methodological Tip : Prioritize bromine for coupling reactions; use protecting groups (e.g., Boc for amines) to prevent side reactions .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Tautomerism Check : Pyridazine derivatives may exhibit tautomerism. Use 2D NMR (e.g., HSQC, HMBC) to confirm bonding patterns.

- Impurity Analysis : Compare with reference spectra (e.g., InChIKey

FGOWNGCSUSKHQI-UHFFFAOYSA-Nfor the parent compound) . - Advanced MS/MS : Fragment ion analysis distinguishes regioisomers or degradation products .

Q. What strategies optimize the synthesis of derivatives for biological screening?

Answer:

- Parallel Synthesis : Use microwave-assisted reactions to screen diverse substituents (e.g., substituting bromine with aryl groups).

- Purification : Employ automated flash chromatography with gradient elution (ethyl acetate/hexane) for high-throughput isolation .

- Yield Optimization : Pre-activate the pyridazine core with LiHMDS before introducing electrophiles (e.g., sulfonyl chlorides) .

Q. How can conflicting reactivity data in cross-coupling literature be reconciled?

Answer:

- Catalyst Screening : Test Pd, Ni, and Cu catalysts with varying ligands (e.g., XPhos for bulky substrates).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stability of intermediates in Buchwald-Hartwig aminations .

- Controlled Experiments : Systematically vary temperature, base (e.g., Cs2CO3 vs. K3PO4), and stoichiometry to identify optimal conditions .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H3BrClN3 | |

| Molecular Weight | 208.44 g/mol | |

| CAS Registry Number | 446273-59-2 | |

| Purity (Commercial) | >95% (HPLC) |

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Application Example |

|---|---|---|

| Temperature | 60–80°C (reflux) | Methoxylation |

| Catalyst | Pd(PPh3)4 (5 mol%) | Suzuki Coupling |

| Purification Solvent | Ethyl Acetate/Hexane (1:3) | Silica Chromatography |

Eigenschaften

IUPAC Name |

4-bromo-6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOWNGCSUSKHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621663 | |

| Record name | 4-Bromo-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446273-59-2 | |

| Record name | 4-Bromo-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-bromo-6-chloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.